molecular formula C18H23NO3S B12201304 (3,5-Dimethylphenyl)[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]amine

(3,5-Dimethylphenyl)[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]amine

Cat. No.: B12201304
M. Wt: 333.4 g/mol
InChI Key: AGLWEYOBKMEFMP-UHFFFAOYSA-N
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Description

(3,5-Dimethylphenyl)[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]amine is an organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic and applied chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylphenyl)[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]amine typically involves multi-step organic reactions. One common method includes the sulfonylation of 3,5-dimethylphenylamine with 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylphenyl)[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups into the aromatic rings.

Scientific Research Applications

(3,5-Dimethylphenyl)[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of (3,5-Dimethylphenyl)[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. This interaction can disrupt normal cellular processes, making the compound useful in studying biochemical pathways and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Dimethylphenyl)sulfonyl chloride
  • (4-Ethoxy-2,5-dimethylphenyl)sulfonyl chloride
  • (3,5-Dimethylphenyl)amine

Uniqueness

What sets (3,5-Dimethylphenyl)[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]amine apart from similar compounds is its dual aromatic structure combined with the sulfonyl and ethoxy groups

Properties

Molecular Formula

C18H23NO3S

Molecular Weight

333.4 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-4-ethoxy-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C18H23NO3S/c1-6-22-17-10-15(5)18(11-14(17)4)23(20,21)19-16-8-12(2)7-13(3)9-16/h7-11,19H,6H2,1-5H3

InChI Key

AGLWEYOBKMEFMP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2=CC(=CC(=C2)C)C)C

Origin of Product

United States

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